Cas no 16181-12-7 ((4-Bromophenyl)(3-chloropropyl)sulfane)
(4-Bromophenyl)(3-chloropropyl)sulfane Chemical and Physical Properties
Names and Identifiers
-
- (4-Bromophenyl)(3-chloropropyl)sulfane
- 1-bromo-4-(3-chloropropylsulfanyl)benzene
- Benzene, 1-bromo-4-[(3-chloropropyl)thio]-
- (3-Chlor-propyl)-(4-brom-phenyl)-sulfid
- AC1N4TME
- AK127592
- AM805382
- KB-207962
- SureCN5433312
-
- Inchi: InChI=1S/C9H10BrClS/c10-8-2-4-9(5-3-8)12-7-1-6-11/h2-5H,1,6-7H2
- InChI Key: BYTQFUCEFWXUPG-UHFFFAOYSA-N
- SMILES: C(CCl)CSC1=CC=C(C=C1)Br
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 12
- Rotatable Bond Count: 4
(4-Bromophenyl)(3-chloropropyl)sulfane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B011495-1g |
(4-Bromophenyl)(3-chloropropyl)sulfane |
16181-12-7 | 1g |
$ 60.00 | 2022-06-07 | ||
| TRC | B011495-2.5g |
(4-Bromophenyl)(3-chloropropyl)sulfane |
16181-12-7 | 2.5g |
$ 95.00 | 2022-06-07 | ||
| Alichem | A019119735-5g |
(4-Bromophenyl)(3-chloropropyl)sulfane |
16181-12-7 | 95% | 5g |
665.68 USD | 2021-06-16 | |
| Crysdot LLC | CD12136414-1g |
(4-Bromophenyl)(3-chloropropyl)sulfane |
16181-12-7 | 95+% | 1g |
$353 | 2024-07-24 |
(4-Bromophenyl)(3-chloropropyl)sulfane Related Literature
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Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
Additional information on (4-Bromophenyl)(3-chloropropyl)sulfane
Exploring the Properties and Applications of (4-Bromophenyl)(3-chloropropyl)sulfane
The compound with CAS No. 16181-12-7, commonly referred to as (4-Bromophenyl)(3-chloropropyl)sulfane, is a fascinating molecule that has garnered significant attention in various scientific domains. This compound is a derivative of sulfane, a sulfur-containing organic compound, and its structure consists of a bromophenyl group and a chloropropyl group attached to a sulfur atom. The unique combination of these functional groups imparts distinctive chemical properties, making it a subject of interest in both academic research and industrial applications.
Recent studies have highlighted the potential of (4-Bromophenyl)(3-chloropropyl)sulfane in the field of materials science. Researchers have explored its role as a precursor in the synthesis of advanced materials, such as polymers and composites. The bromine and chlorine substituents on the aromatic and aliphatic rings, respectively, contribute to its reactivity, enabling it to participate in various chemical reactions. For instance, its ability to undergo nucleophilic substitution reactions has been leveraged in the development of novel materials with tailored properties.
In addition to its role in materials science, (4-Bromophenyl)(3-chloropropyl)sulfane has shown promise in pharmaceutical research. The sulfane moiety is known for its ability to act as a bioisostere, which can mimic the pharmacokinetic properties of other functional groups. This characteristic makes it a valuable compound in drug design, where researchers seek to optimize drug efficacy and bioavailability. Recent findings suggest that derivatives of this compound may exhibit potential in treating certain diseases, although further studies are required to validate these claims.
The chemical synthesis of (4-Bromophenyl)(3-chloropropyl)sulfane involves a multi-step process that typically begins with the preparation of the bromophenyl and chloropropyl precursors. These precursors are then subjected to coupling reactions under controlled conditions to form the final product. The synthesis process requires precise control over reaction conditions, including temperature and solvent selection, to ensure high yield and purity of the product.
From an environmental perspective, understanding the degradation pathways of (4-Bromophenyl)(3-chloropropyl)sulfane is crucial for assessing its potential impact on ecosystems. Recent research has focused on its biodegradation under various environmental conditions, with findings indicating that it undergoes microbial degradation under aerobic conditions. However, further studies are needed to evaluate its long-term persistence in different environmental matrices.
In conclusion, (4-Bromophenyl)(3-chloropropyl)sulfane (CAS No. 16181-12-7) is a versatile compound with diverse applications across multiple scientific disciplines. Its unique chemical structure and reactivity make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in both academic and industrial settings.
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